
Dinaciclib
Vue d'ensemble
Description
Dinaciclib est un puissant inhibiteur de petites molécules des kinases dépendantes des cyclines (CDK), ciblant spécifiquement CDK1, CDK2, CDK5 et CDK9 . Il a montré des résultats prometteurs dans diverses études précliniques et cliniques, en particulier dans le traitement de cancers tels que le myélome multiple, le cholangiocarcinome et la leucémie lymphoïde chronique . En inhibant ces kinases, le this compound perturbe la progression du cycle cellulaire et les processus transcriptionnels, conduisant à l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Dinaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and transcriptional control.
Medicine: Explored as a therapeutic agent for various cancers, including multiple myeloma, cholangiocarcinoma, and chronic lymphocytic leukemia
Mécanisme D'action
Target of Action
Dinaciclib is a small molecule multi-cyclin-dependent kinase (CDK) inhibitor . It primarily targets CDK2, CDK5, and CDK9 . These CDKs play crucial roles in regulating cell cycle progression and transcriptional processes, making them attractive therapeutic targets for cancer .
Mode of Action
This compound interacts with its primary targets (CDK2, CDK5, and CDK9) by suppressing their activity . This suppression leads to a decrease in the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, which is a key regulator of cell cycle progression . Additionally, this compound has been shown to interact with the acetyl-lysine recognition site of bromodomains .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the canonical/β-catenin dependent Wnt signaling pathway, a known resistance mechanism to bromo- and extra-terminal domain (BET) inhibitors in acute myeloid leukemia (AML) . This compound suppresses Wnt signaling at multiple levels, including downregulation of β-catenin, the Wnt co-receptor LRP6, as well as many Wnt pathway components and targets .
Result of Action
This compound has been shown to significantly suppress cell proliferation and induce apoptotic activity in various cell lines . It achieves this by suppressing the expression of its molecular targets (CDK2/5/9) and anti-apoptotic proteins BCL-XL and BCL2 . In addition, this compound has been shown to induce caspase 3/7 activity, which plays a crucial role in the execution-phase of cell apoptosis .
Analyse Biochimique
Biochemical Properties
Dinaciclib interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcriptional processes . It specifically targets CDK2, CDK5, and CDK9 . The nature of these interactions involves the inhibition of these kinases, thereby disrupting cell cycle progression and transcriptional processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses cell proliferation and induces apoptotic activity in patient-derived xenograft cells and cholangiocarcinoma cell lines . This compound also influences cell function by suppressing the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of cell cycle progression and transcriptional processes . This compound also suppresses the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .
Temporal Effects in Laboratory Settings
This compound has shown to produce a robust and sustained inhibition of tumor progression in vivo in a patient-derived xenograft mouse model . This suggests that this compound has long-term effects on cellular function. More studies are needed to understand its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered at a dose of 30 to 50 mg/m² in a 21-day cycle has shown to suppress tumor progression in a patient-derived xenograft mouse model
Metabolic Pathways
It is known that this compound inhibits CDKs, which play crucial roles in cell cycle progression and transcriptional processes . This could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du dinaciclib implique plusieurs étapes, commençant par la formation du noyau pyrazolo[1,5-a]pyrimidine. Cela est suivi par l'introduction de divers substituants pour obtenir la structure finale. Les étapes clés comprennent :
Formation du noyau pyrazolo[1,5-a]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de substituants : Divers substituants sont introduits par substitution nucléophile, réduction et autres réactions organiques.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures de contrôle qualité strictes pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le dinaciclib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification du this compound.
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés en fonction de la modification souhaitée.
Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle des CDK dans diverses voies biochimiques.
Biologie : Investigated for its effects on cell cycle regulation, apoptosis, and transcriptional control.
Médecine : Exploré comme agent thérapeutique pour divers cancers, notamment le myélome multiple, le cholangiocarcinome et la leucémie lymphoïde chronique
Mécanisme d'action
Le this compound exerce ses effets en inhibant les kinases dépendantes des cyclines, qui sont des régulateurs essentiels de la progression du cycle cellulaire et de la transcription. En se liant aux sites actifs de CDK1, CDK2, CDK5 et CDK9, le this compound empêche la phosphorylation de substrats clés, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . De plus, il a été démontré que le this compound induisait une mort cellulaire immunogène et améliorait l'efficacité des inhibiteurs de point de contrôle immunitaire .
Comparaison Avec Des Composés Similaires
Composés similaires :
Flavopiridol : Un autre inhibiteur de CDK avec un profil de cible plus large, mais associé à une toxicité plus élevée.
Palbociclib : Inhibe sélectivement CDK4 et CDK6, utilisé principalement dans le traitement du cancer du sein.
Ribociclib : Similaire au palbociclib, cible CDK4 et CDK6.
Unicité du dinaciclib : La capacité unique du this compound à cibler plusieurs CDK (CDK1, CDK2, CDK5 et CDK9) le distingue des autres inhibiteurs de CDK. Cette inhibition à large spectre permet une perturbation plus efficace de la prolifération et des voies de survie des cellules cancéreuses . De plus, le this compound a montré des résultats prometteurs dans les thérapies combinées, améliorant l'efficacité d'autres agents anticancéreux .
Activité Biologique
Dinaciclib (MK-7965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. It has been investigated for its potential in treating various cancers due to its ability to inhibit cell cycle progression and induce apoptosis in tumor cells. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.
This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle regulation. By blocking these kinases, this compound disrupts the cell cycle, leading to:
- G1 Phase Arrest : Inhibition of CDK2 prevents progression from G1 to S phase.
- G2 Phase Arrest : Inhibition of CDK1 leads to G2/M phase arrest.
- Induction of Apoptosis : this compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as BIM and PUMA while downregulating anti-apoptotic proteins like Bcl-xL .
In Vitro Studies
Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:
- In a study involving soft tissue sarcoma (STS) cell lines, this compound induced cell death as a single agent. The effectiveness was influenced by the balance of Bcl-2 family proteins within the cells .
- Another study demonstrated that this compound could induce DNA synthesis inhibition in lymphocytes, confirming its biological activity in immune cells as well .
In Vivo Efficacy
This compound has shown promising results in preclinical models:
- Tumor Growth Inhibition : In xenograft models, this compound produced notable tumor growth inhibition and regression. The drug demonstrated efficacy at doses below the maximum tolerated level and was associated with modulation of retinoblastoma (Rb) phosphorylation .
- Combination Therapy : this compound in combination with gemcitabine showed enhanced antitumor activity compared to either agent alone in patient-derived xenograft (PDX) models .
Clinical Trials
This compound has been evaluated in several clinical trials:
Phase 1 Trials
A Phase 1 study assessed the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:
- Dose Tolerance : The maximum tolerated dose (MTD) was established at 14 mg/m², with common adverse events including nausea and anemia.
- Pharmacodynamic Effects : Significant inhibition of lymphocyte proliferation was observed, indicating a pharmacodynamic response .
Phase 2 Trials
In a randomized Phase II trial comparing this compound to capecitabine for advanced breast cancer:
- Efficacy : this compound showed antitumor activity in a subset of patients but was not superior to capecitabine in terms of time to disease progression. The trial was halted early due to inferior efficacy outcomes .
Comparative Studies
A Phase 3 trial compared this compound with ofatumumab for chronic lymphocytic leukemia (CLL):
Treatment | Complete Response | Partial Response | Stable Disease |
---|---|---|---|
This compound (n=20) | 0 (0%) | 8 (40%) | 7 (35%) |
Ofatumumab (n=24) | 0 (0%) | 2 (8.3%) | 11 (45.8%) |
The median progression-free survival was significantly longer for this compound-treated patients compared to those receiving ofatumumab .
Case Studies
Several case studies have highlighted the clinical utility of this compound:
- In one case involving a patient with metastatic breast cancer, treatment with this compound resulted in a partial response after several cycles, demonstrating its potential even in heavily pre-treated populations .
- Another case documented significant tumor regression in a patient with CLL treated with this compound as part of a combination regimen, underscoring its role in multi-agent therapeutic strategies .
Propriétés
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQWRZWLQKKBJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-01-4 | |
Record name | Dinaciclib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.